2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines multiple functional groups, including a difluorobenzyl moiety, a phenyl-substituted oxadiazole ring, and a triazolopyridine core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors, such as 2-aminopyridines with hydrazine derivatives, under acidic or basic conditions.
Attachment of the Difluorobenzyl Group: The final step involves the alkylation of the triazolopyridine core with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the triazolopyridine core, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Bases for Substitution: Potassium carbonate, sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings, which require specific chemical properties.
Mechanism of Action
The mechanism by which 2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluorobenzyl)-8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 2-(3,5-Difluorobenzyl)-8-(3-ethyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
The uniqueness of 2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for further research and application.
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N5O2/c22-15-9-13(10-16(23)11-15)12-28-21(29)27-8-4-7-17(19(27)25-28)20-24-18(26-30-20)14-5-2-1-3-6-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZPNNASEVOJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.